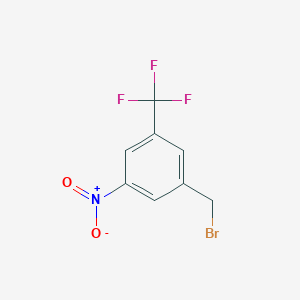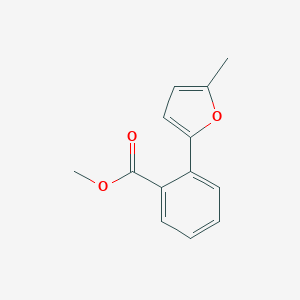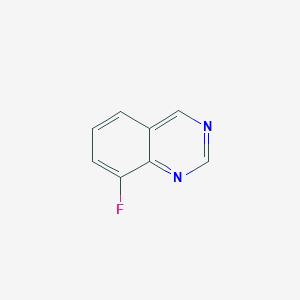
(S)-piperazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Piperazine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized by several methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Automated Flow Preparation
(S)-piperazine-2-carboxamide plays a role in the automated flow preparation of complex chemical compounds. Ingham et al. (2014) utilized (S)-piperazine-2-carboxamide in the automated flow preparation of pyrazine-2-carboxamide, demonstrating its utility in streamlining multi-step chemical syntheses. This process leverages a novel software package and a Raspberry Pi® computer for simultaneous control of multiple flow chemistry devices, showcasing the chemical's role in advancing automation in chemistry (Ingham, Battilocchio, Hawkins, & Ley, 2014).
Biological Activities and SAR Studies
(S)-piperazine-2-carboxamide serves as a structural component in various novel carboxamide compounds with significant biological activities. Wang et al. (2016) synthesized a series of carboxamide compounds containing (S)-piperazine-2-carboxamide and investigated their herbicidal and antifungal activities. The compounds demonstrated promising activities against dicotyledonous plants and exhibited superior efficacy over commercial fungicides at certain concentrations. This research not only highlights the compound's biological significance but also provides insights into structure-activity relationships (SAR), aiding in the development of new fungicides (Wang et al., 2016).
Enantioselective Catalysis
The derivative of (S)-piperazine-2-carboxamide, specifically l-Piperazine-2-carboxylic acid derived N-formamide, has been identified as a highly enantioselective Lewis basic catalyst. Wang et al. (2006) demonstrated its effectiveness in the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities for a broad range of substrates. This underlines the compound's significant role in catalysis and its potential in asymmetric synthesis (Wang, Cheng, Wu, Wei, & Sun, 2006).
Antimicrobial Applications
(S)-piperazine-2-carboxamide derivatives have shown antimicrobial efficacy. Patil et al. (2021) synthesized new piperazine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The study revealed that certain derivatives exhibited significant growth inhibition, indicating the potential of (S)-piperazine-2-carboxamide derivatives in developing potent antimicrobials (Patil et al., 2021).
PET Radioligand Development
(S)-piperazine-2-carboxamide derivatives have been explored as potential PET radioligands, particularly in the imaging of dopamine D3 receptors. Gao et al. (2008) synthesized a series of carbon-11-labeled carboxamide derivatives and demonstrated their potential in this regard, highlighting the compound's relevance in neuroimaging and drug development (Gao, Wang, Hutchins, & Zheng, 2008).
Drug Design and Bioavailability
(S)-piperazine-2-carboxamide and its derivatives play a crucial role in drug design, particularly as antagonists for various receptors. Cumming et al. (2012) discovered a series of N-aryl piperazine-1-carboxamide antagonists for the human CCR2 chemokine receptor, exhibiting significant potency. Modifications to these compounds led to improved selectivity and bioavailability, showcasing the compound's utility in medicinal chemistry (Cumming et al., 2012).
Propiedades
Número CAS |
159572-93-7 |
|---|---|
Nombre del producto |
(S)-piperazine-2-carboxamide |
Fórmula molecular |
C5H11N3O |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(2S)-piperazine-2-carboxamide |
InChI |
InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m0/s1 |
Clave InChI |
BRYCUMKDWMEGMK-BYPYZUCNSA-N |
SMILES isomérico |
C1CN[C@@H](CN1)C(=O)N |
SMILES |
C1CNC(CN1)C(=O)N |
SMILES canónico |
C1CNC(CN1)C(=O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)


![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)



